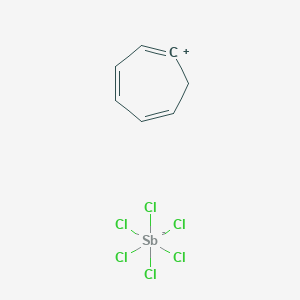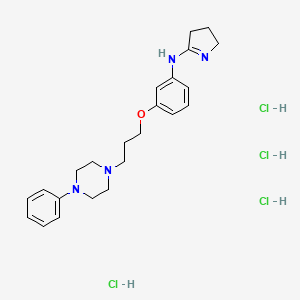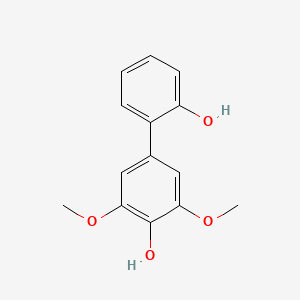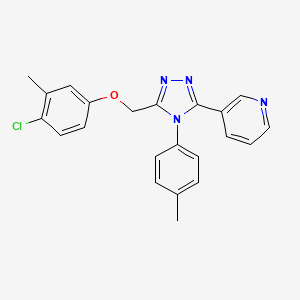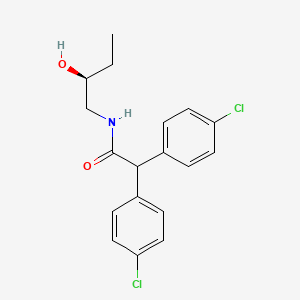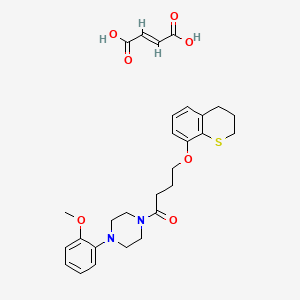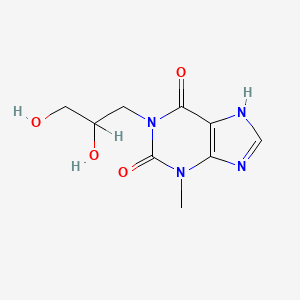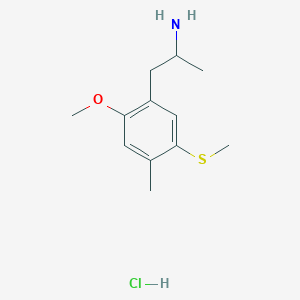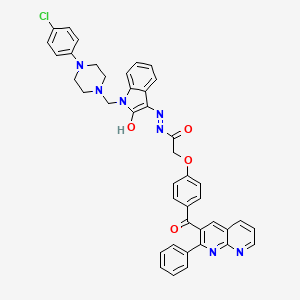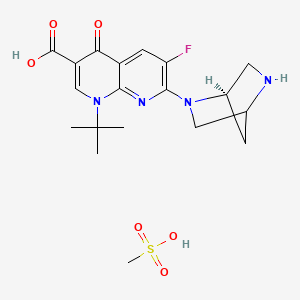
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)-, also known as (2Z)-β-Damascenone, is an organic compound with the molecular formula C13H18O. It is a member of the family of compounds known as damascenones, which are known for their potent aroma and are often used in the fragrance industry. This compound is particularly notable for its presence in various essential oils and its contribution to the scent of roses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- can be achieved through several methods. One common synthetic route involves the dehydration of β-ionone, which is a key intermediate in the biosynthesis of carotenoids. The reaction typically requires acidic conditions and elevated temperatures to facilitate the elimination of water and formation of the conjugated enone system.
Industrial Production Methods
Industrial production of this compound often involves the use of β-ionone as a starting material. The process includes steps such as isomerization and dehydration under controlled conditions to ensure high yield and purity. The use of catalysts, such as acid catalysts, can enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium reagents (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of enone chemistry and conjugated systems.
Biology: Investigated for its role in plant biochemistry and its biosynthesis from carotenoids.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for its potent aroma, contributing to the scent profiles of perfumes and essential oils.
Mecanismo De Acción
The mechanism of action of 2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- involves its interaction with various molecular targets. The compound’s enone system allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activity and its role in fragrance chemistry.
Comparación Con Compuestos Similares
Similar Compounds
(E)-β-Damascenone: The (E)-isomer of the compound, which has a different spatial arrangement of atoms.
cis-β-Damascenone: Another stereoisomer with distinct chemical and sensory properties.
β-Ionone: A related compound that serves as a precursor in the synthesis of damascenones.
Uniqueness
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (2Z)- is unique due to its specific (2Z)-configuration, which imparts distinct olfactory properties compared to its isomers. This configuration influences its reactivity and interactions with biological targets, making it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
59739-63-8 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(Z)-1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3/b7-5- |
Clave InChI |
POIARNZEYGURDG-ALCCZGGFSA-N |
SMILES isomérico |
C/C=C\C(=O)C1=C(C=CCC1(C)C)C |
SMILES canónico |
CC=CC(=O)C1=C(C=CCC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


